molecular formula C7H9BrOS B8712052 1-(4-bromothiophen-2-yl)propan-1-ol

1-(4-bromothiophen-2-yl)propan-1-ol

Cat. No.: B8712052
M. Wt: 221.12 g/mol
InChI Key: BFOBRSMDJOPKKZ-UHFFFAOYSA-N
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Description

1-(4-Bromothiophen-2-yl)propan-1-ol is a brominated thiophene derivative with a propan-1-ol moiety attached to the heterocyclic ring. Its molecular formula is C₇H₉BrOS, and its molecular weight is approximately 221.0 g/mol (calculated). The compound features a thiophene ring (a five-membered aromatic ring containing sulfur) substituted with a bromine atom at the 4-position and a propan-1-ol group at the 2-position. This structure confers unique electronic and steric properties, making it relevant in organic synthesis, medicinal chemistry, and materials science.

Properties

Molecular Formula

C7H9BrOS

Molecular Weight

221.12 g/mol

IUPAC Name

1-(4-bromothiophen-2-yl)propan-1-ol

InChI

InChI=1S/C7H9BrOS/c1-2-6(9)7-3-5(8)4-10-7/h3-4,6,9H,2H2,1H3

InChI Key

BFOBRSMDJOPKKZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CS1)Br)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-bromothiophen-2-yl)propan-1-ol typically involves the bromination of thiophene followed by the introduction of the propanol group. One common synthetic route is as follows:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-bromothiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-bromothiophen-2-yl)propan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-bromothiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-bromothiophen-2-yl)propan-1-ol with structurally related alcohols, focusing on molecular properties, reactivity, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Features Reference
This compound C₇H₉BrOS 221.0 Not provided Bromothiophene core; propan-1-ol chain; potential for H-bonding and electrophilic substitution.
1-(4-Bromophenyl)propan-1-ol C₉H₁₁BrO 215.09 4489-22-9 Bromophenyl group; similar alcohol chain; higher lipophilicity compared to thiophene analogs.
1-(4-Bromophenyl)-2-methylpropan-2-ol C₁₀H₁₃BrO 229.11 57469-91-7 Branched alcohol chain; tertiary alcohol; reduced steric hindrance due to methyl group.
1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol C₁₇H₂₀O₃ 272.34 5438-66-4 Methoxy and benzyloxy substituents; extended conjugation; potential for polymer applications.

Key Comparisons:

Electronic Effects :

  • The thiophene ring in this compound is more electron-rich than the benzene ring in phenyl analogs (e.g., 1-(4-bromophenyl)propan-1-ol), influencing its reactivity in electrophilic substitutions or metal-catalyzed cross-coupling reactions .
  • The bromine atom in all compounds enhances electrophilic substitution reactivity but may also increase steric hindrance depending on substitution patterns .

Hydrogen Bonding and Solubility :

  • Primary alcohols (e.g., this compound) exhibit stronger hydrogen-bonding capacity than tertiary alcohols (e.g., 1-(4-bromophenyl)-2-methylpropan-2-ol), leading to higher solubility in polar solvents .

Spectral Distinctions :

  • Infrared (IR) spectroscopy: The fingerprint region (500–1500 cm⁻¹) distinguishes positional isomers (e.g., propan-1-ol vs. propan-2-ol), suggesting that this compound would have a unique IR profile compared to phenyl analogs .

Synthetic Applications :

  • 1-(4-Bromophenyl)propan-1-ol (CAS 4489-22-9) is synthesized via ketone reduction (e.g., 1-(4-bromophenyl)propan-1-one with Grignard reagents), a method likely applicable to the thiophene analog .
  • Thiophene derivatives are pivotal in optoelectronic materials due to sulfur’s electron-donating effects, whereas phenyl analogs are more common in pharmaceutical intermediates .

Read-Across Potential: Positional isomers, such as [(butoxymethylethoxy)methylethoxy]propan-1-ol and PPG-3 Butyl Ether, exhibit similar physicochemical properties despite structural differences, suggesting that data from phenyl analogs could support safety assessments of this compound .

Research Findings and Implications

  • Synthetic Routes : The target compound may be synthesized via reduction of 4-bromothiophen-2-yl propan-1-one, analogous to methods used for 1-(4-bromophenyl)propan-1-ol (55% yield via column chromatography) .
  • Reactivity : The thiophene ring’s electron-rich nature may enhance nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) compared to phenyl analogs .
  • Safety and Handling: While hazard data are unavailable for the target compound, analogs like dodecyl hydrogen sulfate-1-[bis(2-hydroxypropyl)amino]propan-1-ol highlight the importance of evaluating alcohol derivatives for toxicity and environmental impact .

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